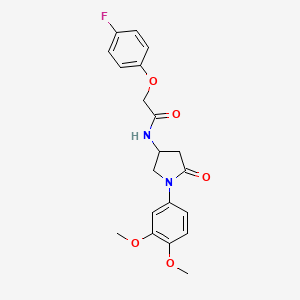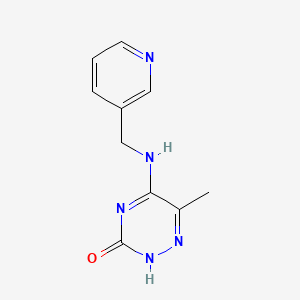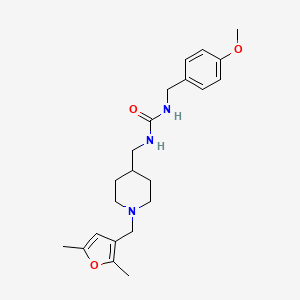![molecular formula C16H23NO3 B2674372 Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate CAS No. 2408966-21-0](/img/structure/B2674372.png)
Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyloxycarbonylation of amines . This process is efficiently catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids, which activate di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation .Molecular Structure Analysis
The molecular structure of Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate is complex. It includes a tert-butyl group, a carbamate group, and a 3-hydroxy-1-phenylcyclobutyl group .Applications De Recherche Scientifique
Synthesis and Chemical Applications
"Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate" and its analogues are integral in the synthesis of various organic compounds. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing the compound's importance in nucleoside analog synthesis (Ober et al., 2004). Similarly, tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been converted into spirocyclopropanated analogues of insecticides, indicating its versatility in creating bioactive molecules (Brackmann et al., 2005).
Pharmaceutical and Biological Research
Compounds related to "this compound" find applications in the development of pharmaceuticals. For instance, the synthesis and evaluation of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including structures with tert-butyl groups, have demonstrated potential antiarrhythmic and hypotensive activities, highlighting the compound's relevance in cardiovascular drug development (Chalina et al., 1998).
Material Science and Stability
Research into the stability and reactivity of tert-butyl and phenyl N-substituted carbamates, including studies on their metabolic pathways in biological systems, provides insights into their environmental impact and safety profiles. The metabolism of related compounds in insects and mice, focusing on the hydroxylation of tert-butyl groups, informs on their degradation and potential toxicological effects, which is crucial for environmental risk assessment (Douch & Smith, 1971).
Advanced Oxidation Processes
The exploration of advanced oxidation processes, such as the photoredox-catalyzed amination of hydroxyarylenaminones with tert-butyl carbamate derivatives, illustrates the compound's role in synthesizing complex organic molecules with potential applications in materials science and pharmaceuticals (Wang et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-11-16(9-13(18)10-16)12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIJMSTCMSNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)

![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)
![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B2674295.png)
![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2674299.png)
![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)
![6-Chloro-5-methyl-N-[2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2674302.png)



![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)
